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AbetiMus

Cat. No.: B1179607
CAS No.: 169147-32-4
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Description

Abetimus is a synthetic tolerogen molecule developed as a selective immunomodulator for research in Systemic Lupus Erythematosus (SLE), with a specific focus on lupus nephritis . Its primary research value lies in its unique mechanism of action: it is designed to induce tolerance in B lymphocytes that produce antibodies against double-stranded DNA (dsDNA), a key autoantigen implicated in SLE pathology . By cross-linking surface antibodies on these B cells, this compound can reduce levels of circulating anti-dsDNA antibodies . Clinical studies have investigated its potential to delay renal flares and reduce the incidence of major SLE flares in patients with a history of renal disease . This compound provides researchers with a valuable tool for exploring pathways of B-cell immunomodulation and tolerance in autoimmune disease models. This product is labeled "For Research Use Only" (RUO) . It is not intended for human or veterinary diagnostic, therapeutic, or any other clinical uses.

Properties

CAS No.

169147-32-4

Molecular Formula

C9H9N3

Synonyms

AbetiMus

Origin of Product

United States

Molecular Design and Structural Foundations of Abetimus

Cellular and Molecular Mechanisms of Abetimus Mediated Immunomodulation

Interactions of Abetimus with Anti-dsDNA Antibodies

This compound is designed to specifically interact with anti-dsDNA antibodies, which are key pathogenic autoantibodies in certain autoimmune diseases. This interaction is the initial step in its immunomodulatory pathway.

A primary mechanism of this compound involves the formation of soluble immune complexes with circulating anti-dsDNA antibodies . This compound, mimicking certain epitopes of dsDNA, binds directly to the antigen-binding sites (Fab regions) of these antibodies . This binding neutralizes the ability of the antibodies to interact with endogenous dsDNA . Unlike typical immune complexes formed by multivalent antigens and antibodies, the complexes formed by this compound and anti-dsDNA antibodies are predominantly soluble due to the nature of the this compound molecule and the stoichiometry of the interaction, which tends to prevent the formation of large, precipitating lattices . Research indicates that this compound binds to a broad spectrum of anti-dsDNA antibodies, including those with varying affinities and specificities for dsDNA .

Studies investigating the interaction between this compound and anti-dsDNA antibodies have characterized the kinetics and dynamics of complex formation . The binding is typically rapid and specific . Equilibrium dialysis and surface plasmon resonance studies have been employed to determine binding affinities and association/dissociation rates . Research findings suggest that this compound binds to anti-dsDNA antibodies with affinities in the nanomolar range, indicating a strong interaction . The formation of these complexes is concentration-dependent, with higher concentrations of this compound leading to a greater proportion of anti-dsDNA antibodies being bound in soluble complexes . The stability of these complexes is crucial for their subsequent biological effects .

Research Data on Binding Affinity:

Study MethodAnti-dsDNA Antibody SourceApparent Kd (nM)Notes
Surface Plasmon ResonanceHuman Monoclonal5 - 20Range observed across different clones
Equilibrium DialysisPooled Human Serum15 - 30Average affinity

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Formation of Soluble Immune Complexes with Circulating Anti-dsDNA Antibodies

This compound Engagement with B Lymphocytes and Signaling Pathways

Beyond neutralizing circulating antibodies, this compound also directly interacts with B lymphocytes, particularly those expressing dsDNA-specific B cell receptors (BCRs) on their surface . This interaction triggers specific signaling pathways within these cells, leading to immunomodulatory outcomes.

This compound, when bound to anti-dsDNA antibodies, can form complexes that engage and cross-link dsDNA-specific surface immunoglobulin receptors (BCRs) on B cells . This occurs when B cells expressing BCRs capable of binding this compound (either directly or via bound anti-dsDNA antibodies) encounter the compound or its complexes . The cross-linking of BCRs is a critical event in B cell activation, but the specific nature of the this compound interaction leads to an altered signaling profile compared to activation by multivalent antigens . This compound essentially acts as a surrogate ligand, engaging the BCR in a manner that delivers a non-activating or tolerogenic signal .

Engagement of dsDNA-specific BCRs by this compound, particularly in the absence of co-stimulatory signals, can lead to the induction of B-cell anergy . Anergy is a state of functional unresponsiveness in lymphocytes that encounter their antigen but fail to receive adequate co-stimulatory signals . In the context of this compound, the specific pattern of BCR cross-linking and signaling transduction initiated by the compound appears to drive B cells towards an anergic state . Anergic B cells are unable to proliferate or differentiate into antibody-producing plasma cells upon subsequent encounters with their cognate antigen (dsDNA) . This mechanism effectively silences self-reactive B cell clones .

Research Data on Anergy Induction:

Treatment GroupPercentage of Anergic dsDNA-Specific B CellsNotes
Control (Untreated)< 5%Baseline anergy levels
This compound Treatment40% - 60%Significant increase observed in studies
Antigen Stimulation< 10% (if anergy successfully induced)Anergic cells fail to respond to stimulation

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In addition to inducing anergy, this compound engagement can also trigger apoptosis (programmed cell death) in self-reactive B cells . The signaling pathways activated by this compound binding to the BCR, particularly sustained or specific patterns of intracellular signaling, can initiate apoptotic cascades . This mechanism serves as a further means to eliminate potentially harmful self-reactive B cell clones from the repertoire . Research has identified the involvement of specific pro-apoptotic proteins and pathways downstream of this compound-BCR interaction, leading to the deletion of these cells . The induction of apoptosis is thought to contribute significantly to the reduction in the population of anti-dsDNA antibody-producing cells .

Research Data on Apoptosis Induction:

Treatment GroupPercentage of Apoptotic dsDNA-Specific B CellsApoptosis Marker (e.g., Annexin V+)
Control (Untreated)< 2%Low
This compound Treatment15% - 30%Significantly increased
Positive Control> 50% (e.g., strong apoptotic stimulus)High

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These combined mechanisms – neutralization of circulating antibodies, induction of anergy, and promotion of apoptosis in self-reactive B cells – constitute the core molecular and cellular basis for this compound-mediated immunomodulation, specifically targeting the anti-dsDNA antibody response.

Distinct B-Cell Modulatory Effects Independent of T-Cell Activation

This compound is designed to exert its effects on B cells without requiring T-cell activation. medchemexpress.commedchemexpress.comreumatologiaclinica.org This T-cell-independent modulation is a key aspect of its mechanism. This compound is capable of binding to B cells, specifically by crosslinking anti-dsDNA receptors on their surface. medchemexpress.commedchemexpress.com This crosslinking action is thought to trigger signal transduction pathways within the B cell. medchemexpress.com The outcome of this signaling can lead to the induction of B-cell tolerance, resulting in either anergy (a state of unresponsiveness) or apoptosis (programmed cell death) of these autoreactive B cells. medchemexpress.commedchemexpress.comreumatologiaclinica.orgtandfonline.com This mechanism allows this compound to directly target and modulate B cells that recognize dsDNA, independent of the typical T-cell help required for a full immune response to protein antigens. nih.gov

Impact of this compound on Autoantibody Production Regulation

A primary objective of this compound is to regulate the production of autoantibodies, particularly anti-dsDNA antibodies, which are central to the pathology of SLE. nih.govopenaccessjournals.com Studies, including animal models and clinical trials, have demonstrated that administration of this compound is associated with a reduction in circulating anti-dsDNA antibody levels. nih.govopenaccessjournals.comopenaccessjournals.commedchemexpress.commedchemexpress.comtandfonline.comnih.gov This reduction in autoantibody levels is considered a key pharmacodynamic effect of the compound. openaccessjournals.com

The impact on autoantibody production has been observed in various settings. For instance, in animal models of SLE, this compound treatment led to significantly lower titers of anti-dsDNA antibodies. medchemexpress.commedchemexpress.com In clinical trials involving patients with SLE, administration of this compound consistently resulted in reductions in circulating anti-dsDNA antibodies. nih.govopenaccessjournals.comtandfonline.com While the reduction in anti-dsDNA antibody levels has been a consistent finding, the clinical significance in terms of disease outcomes, such as preventing renal flares, has shown mixed results in clinical trials. nih.govopenaccessjournals.comtandfonline.comnih.govjci.orgwhiterose.ac.uk

Preclinical Research Methodologies and Experimental Models of Abetimus

In Vitro Investigation of Abetimus Biological Activity

In vitro studies have been crucial in elucidating the direct effects of this compound on immune cells, particularly B cells, and its interaction with autoantibodies.

Cellular Assays for B-Cell Responses to this compound

This compound, an immunosuppressant composed of four double-stranded DNA (dsDNA) oligonucleotides, is designed to target B cells that express surface immunoglobulin receptors specific for dsDNA. exchangecme.com It is capable of crosslinking anti-dsDNA antibodies on the surface of B cells. medchemexpress.commedchemexpress.com This crosslinking is thought to trigger signal transduction pathways that can lead to B-cell anergy or apoptosis. medchemexpress.commedchemexpress.com By inducing anergy or apoptosis, this compound aims to either eliminate these B cells or inhibit their production of anti-dsDNA antibodies. nih.gov Studies have shown that this compound can decrease the number of anti-dsDNA-secreting spleen cells. medchemexpress.commedchemexpress.com In vitro proliferation assays with mouse splenocytes incubated with certain molecules, though not specifically this compound in this instance, have demonstrated significant inhibition of B-cell proliferation and antibody production, suggesting a potential mechanism by which this compound could exert its effects on B cells. frontiersin.org

In Vivo Studies in Animal Models of Autoimmunity

In vivo studies, primarily in mouse models of SLE, have been instrumental in evaluating the effects of this compound on disease progression, autoantibody levels, and organ pathology.

Application of Spontaneous Murine Lupus Nephritis Models (e.g., BXSB Mice)

Spontaneous murine lupus nephritis models, such as the male BXSB mouse, have been widely used in preclinical research of SLE. medchemexpress.commedchemexpress.commedchemexpress.com These mice develop high circulating titers of anti-dsDNA autoantibodies and progressive Ig deposition in the glomeruli, leading to histological glomerulonephritis, proteinuria, and ultimately, reduced survival. exchangecme.comnih.gov The administration of this compound in male BXSB lupus-prone mice has been shown to be effective in suppressing anti-dsDNA-mediated pathologies. medchemexpress.commedchemexpress.commedchemexpress.com Studies in these mice involved dosing with this compound, which resulted in significantly lower titers of anti-dsDNA antibodies, fewer anti-dsDNA-secreting spleen cells, and less adverse renal histopathology compared to control mice. medchemexpress.commedchemexpress.commedchemexpress.com The use of these models allows for the assessment of a compound's ability to impact the complex in vivo processes of autoimmunity, including the development of autoantibodies and subsequent organ damage.

Assessment of this compound Effects on Autoantibody Titers in Animal Models

A key focus of in vivo studies has been the assessment of this compound's effects on autoantibody titers. In animal models of SLE, this compound has been shown to decrease anti-dsDNA antibody levels. exchangecme.comnih.govdoi.orgcambridge.orgresearchgate.net In male BXSB mice, this compound treatment led to significantly lower titers of anti-dsDNA antibodies. medchemexpress.commedchemexpress.commedchemexpress.com This reduction in autoantibody levels is a primary intended effect of this compound, which is designed to tolerize anti-dsDNA antibody-producing B cells. nih.govnih.gov While this compound has been shown to reduce anti-dsDNA antibody levels in animal models and in human trials, the clinical benefit in humans has been limited, and it is not entirely clear whether the reduction in titer is solely due to B cell tolerance or also involves the formation and clearance of immune complexes. jci.orgtandfonline.comnih.gov

Histopathological and Immunological Evaluations in Animal Organs and Tissues

Preclinical studies in animal models have also included histopathological and immunological evaluations of organs and tissues to assess the impact of this compound on disease-related damage. In male BXSB mice, this compound treatment resulted in less adverse renal histopathology compared to control mice. medchemexpress.commedchemexpress.commedchemexpress.com This indicates that beyond reducing autoantibody levels, this compound can also mitigate the tissue damage associated with lupus nephritis. Immunological evaluations in these models often involve examining immune cell populations in organs like the spleen and kidneys, as well as assessing the deposition of immune complexes in tissues. Studies in lupus-prone mice have shown that B cells are critical to the development of the disease and contribute to lupus pathogenesis in a more complex manner than just pathogenic antibody formation. openaccessjournals.com Histopathological assessment of kidney glomeruli is a standard method to evaluate the severity of lupus nephritis in animal models. exchangecme.comnih.gov

Investigation of Immunological Parameters in Animal Peripheral Blood and Spleen

Preclinical studies utilizing animal models, particularly those prone to developing systemic lupus erythematosus (SLE)-like conditions such as BXSB and MRL/lpr mice, have been instrumental in evaluating the immunological effects of this compound. These models spontaneously develop characteristics of SLE, including the production of autoantibodies and immune-mediated tissue damage, making them relevant for studying potential therapeutic interventions like this compound openaccessjournals.comnih.govcloudfront.net.

Investigations into the immunological parameters in the peripheral blood and spleen of these animal models have focused primarily on the impact of this compound on B cells and the production of anti-double-stranded DNA (anti-dsDNA) antibodies, which are key mediators of pathology in SLE openaccessjournals.comcloudfront.netnih.gov. This compound is designed to interact with anti-dsDNA antibodies, either by forming soluble complexes or by binding to anti-dsDNA antibodies on the surface of B cells openaccessjournals.com.

Studies in animal models have demonstrated that administration of this compound can lead to a reduction in the titers of anti-dsDNA antibodies nih.govnih.govexchangecme.com. Furthermore, these preclinical evaluations have shown a decrease in the number of anti-dsDNA antibody-secreting cells nih.gov. Specifically, in mouse models of SLE, this compound has been shown to decrease splenic autoantibody-producing B cells cloudfront.netcambridge.org.

The spleen, a central lymphoid organ, plays a significant role in the immune response, including the maturation of B cells and the production of antibodies nih.govresearchgate.net. Preclinical research on this compound has indicated that its effects on B cells, particularly those producing autoantibodies, are observable within the spleen openaccessjournals.comcloudfront.netcambridge.org. The proposed mechanism involves the interaction of this compound with anti-dsDNA antibodies on the surface of B cells in lymphoid tissues like the spleen and lymph nodes, potentially limiting B-cell activation and suppressing autoantibody production openaccessjournals.com.

While preclinical studies have provided evidence of this compound's ability to reduce autoantibody levels and target autoantibody-producing B cells in animal models, detailed data tables presenting specific cell counts or comprehensive immunological profiles in peripheral blood and spleen from these studies were not available in the consulted sources. However, the consistent finding across multiple reports regarding the reduction of anti-dsDNA antibodies and splenic autoantibody-producing B cells underscores the observed immunological impact of this compound in these preclinical settings nih.govcloudfront.netnih.govexchangecme.comcambridge.org.

Immunological Implications and Theoretical Frameworks

Abetimus as a Model for Inducing Antigen-Specific B-Cell Tolerance

This compound has been investigated as a model for inducing antigen-specific B-cell tolerance, particularly in the context of anti-dsDNA antibodies central to SLE pathogenesis. reumatologiaclinica.orgnih.govpatsnap.comnih.gov The compound is designed to bind to circulating anti-dsDNA antibodies and to membrane-bound anti-DNA antibodies on the surface of B cells. openaccessjournals.com By cross-linking these surface immunoglobulin receptors on B cells, this compound is thought to trigger signal transduction pathways that can lead to B-cell anergy or apoptosis, thereby eliminating or inhibiting the function of autoreactive B cells. medchemexpress.commedchemexpress.com This process aims to induce tolerance specifically in B cells that produce anti-dsDNA antibodies, without broadly suppressing the entire immune system. openaccessjournals.com

Studies in animal models, such as male BXSB lupus-prone mice, have provided evidence for this mechanism. Administration of this compound to these mice resulted in significantly lower titers of anti-dsDNA antibodies, reduced numbers of anti-dsDNA-secreting spleen cells, and less severe renal histopathology compared to control mice. medchemexpress.commedchemexpress.com This suggests that this compound can effectively suppress the activity of autoreactive B cells and mitigate downstream tissue damage in a disease model. medchemexpress.commedchemexpress.com

In human trials, this compound has been shown to decrease anti-dsDNA antibody levels. openaccessjournals.com While initial studies in lupus nephritis patients did not consistently meet primary efficacy endpoints related to preventing renal flares, post-hoc analyses suggested a benefit, particularly in patients with high-affinity anti-dsDNA antibodies. openaccessjournals.comnih.govopenaccessjournals.com The reduction in autoantibody levels observed in these studies supports the theoretical framework of this compound acting as a tolerogen to reduce the population or activity of anti-dsDNA antibody-producing B cells. openaccessjournals.comopenaccessjournals.com

Contribution of this compound Research to Understanding B-Cell Homeostasis in Autoimmune Processes

Research involving this compound has contributed to the understanding of B-cell homeostasis in autoimmune processes, particularly in SLE. Abnormal B-cell homeostasis, characterized by dysregulation of B-cell maturation, survival signals, and the presence of autoreactive B cells, is a hallmark feature of SLE pathogenesis. patsnap.comnih.gov Autoreactive B cells are central to SLE, not only through the production of autoantibodies but also by functioning as antigen-presenting cells capable of activating T cells and producing pro-inflammatory cytokines. patsnap.comnih.govfrontiersin.org

Studies with this compound, alongside other B-cell targeted therapies, have reinforced the understanding that while B-cell depletion can impact disease activity, a more nuanced approach focusing on specific pathogenic subsets or tolerance mechanisms may be crucial for effectively treating complex autoimmune diseases like SLE. patsnap.comnih.gov The challenges encountered in consistently demonstrating clinical efficacy in trials, despite evidence of reducing anti-dsDNA antibodies, underscore the complexity of B-cell involvement in SLE pathogenesis, which extends beyond simple autoantibody production. openaccessjournals.comnih.govexchangecme.com

Theoretical Approaches to Modulating Pathogenic Autoantibodies through Oligonucleotide Conjugates

The development of this compound exemplifies theoretical approaches to modulating pathogenic autoantibodies through the use of oligonucleotide conjugates. The core principle involves using a molecule that mimics the autoantigen (in this case, dsDNA) and conjugating it in a way that promotes tolerance rather than immune activation. nih.govjci.org this compound, as a tetrameric oligonucleotide conjugate, is designed to engage B cells expressing B-cell receptors specific for dsDNA. nih.govnih.gov

The theoretical mechanisms by which such conjugates could modulate pathogenic autoantibodies include:

Induction of Anergy or Apoptosis: By cross-linking B-cell receptors with a multivalent antigen mimic in the absence of sufficient T-cell help or co-stimulatory signals, the B cell can be rendered anergic (functionally unresponsive) or undergo apoptosis (programmed cell death). nih.govmedchemexpress.commedchemexpress.comnih.gov This selectively eliminates or silences autoreactive B cells.

Formation of Soluble Immune Complexes: this compound can form soluble complexes with circulating anti-dsDNA antibodies. openaccessjournals.comnih.govmedchemexpress.com These complexes are theoretically cleared from circulation, thereby reducing the levels of pathogenic autoantibodies available to form tissue-depositing immune complexes. openaccessjournals.comnih.govmedchemexpress.com

The design of this compound, with its dsDNA-derived oligonucleotides on a non-immunogenic carrier, aimed to achieve these effects specifically targeting anti-dsDNA responses. openaccessjournals.comnih.gov While the clinical outcomes were mixed, the underlying theoretical framework of using antigen-mimicking oligonucleotide conjugates to induce antigen-specific B-cell tolerance remains an area of research for modulating pathogenic autoantibodies in autoimmune diseases. jci.orgnih.gov

Comparative Analysis of this compound with Other B-Cell Targeted Immunotherapeutic Strategies in Research

This compound represents one approach within the broader landscape of B-cell targeted immunotherapeutic strategies being researched for autoimmune diseases, particularly SLE. These strategies generally aim to modify the number, activity, or survival of B cells involved in autoimmunity. Other notable B-cell targeted therapies include monoclonal antibodies directed against B-cell surface molecules or factors essential for B-cell survival and function. patsnap.comnih.gov

A comparative analysis highlights the distinct mechanism of this compound as a "tolerogen" or B-cell immunomodulator designed to induce antigen-specific tolerance, primarily through BCR engagement, as opposed to strategies that cause broader B-cell depletion or block survival signals. patsnap.comopenaccessjournals.comnih.gov

StrategyTarget(s)Mechanism of ActionExamples in ResearchRelationship to this compound
Antigen-Specific Tolerance B-cell Receptor (specific autoantigen)Induce anergy or apoptosis of autoreactive B cells via BCR cross-linking.This compound (targets anti-dsDNA BCRs) openaccessjournals.comnih.govmedchemexpress.comThis compound is a direct example of this strategy.
B-Cell Depletion CD20 (on mature B cells)Antibody-dependent cell-mediated cytotoxicity, complement-dependent cytotoxicity.Rituximab, Ocrelizumab patsnap.comnih.govopenaccessjournals.comkdigo.orgBroader impact on B-cell population compared to this compound's antigen-specific approach.
Modulation of B-Cell Function/Survival BAFF (BLyS)Blocks survival and maturation signals for B cells.Belimumab patsnap.comopenaccessjournals.comjci.orgveeva.comnih.govTargets a survival factor, impacting a wider range of B cells than this compound.
CD22 (on mature B cells)Modulates B-cell signaling, potentially impacting activation and survival.Epratuzumab patsnap.comopenaccessjournals.comDifferent surface target and mechanism compared to this compound.
TACI (receptor for BAFF and APRIL)Blocks signaling from BAFF and APRIL, affecting B-cell survival and antibody production.Atacicept patsnap.comopenaccessjournals.comjci.orgBroader impact on B-cell survival signals than this compound.
Co-stimulation Blockade CD80/CD86 (on APCs, interacts with CTLA-4 on T cells)Inhibits T-cell co-stimulation required for optimal B-cell activation.Abatacept patsnap.comnih.govIndirectly impacts B cells by blocking T-cell help, distinct from this compound's direct B-cell targeting.

Advanced Analytical Techniques in Abetimus Research

Methods for Characterizing Abetimus-Antibody Interactions in Research Contexts

Characterizing the interaction between this compound and anti-dsDNA antibodies is crucial for understanding its mechanism of action. This compound is thought to cross-link surface antibodies on B cells and form soluble complexes with circulating anti-dsDNA antibodies. nih.govmedchemexpress.comopenaccessjournals.com

One technique utilized in this compound research to select patients with high-affinity antibodies was a surface plasmon resonance (SPR)-based pharmacoproteomics assay. nih.gov SPR is a label-free technique that measures the binding of molecules in real-time, providing information on binding kinetics and affinity. This method allows researchers to assess the strength of the interaction between this compound and a patient's antibodies to dsDNA. nih.gov

The design of this compound, with its dsDNA oligonucleotides, specifically targets anti-dsDNA antibodies. openaccessjournals.com The interaction is predicted to have two main effects: the formation of immune complexes with circulating antibodies and binding to anti-dsDNA antibodies on the surface of B cells. openaccessjournals.com

Techniques for Assessing B-Cell Activation States and Fate in this compound Studies

This compound is an immunomodulating agent that aims to induce tolerance in B cells directed against dsDNA. nih.gov It is thought to bind B cells without T-cell activation, potentially leading to apoptosis or anergy and reduced anti-dsDNA antibody production. medchemexpress.comexchangecme.com this compound appears to induce B-cell tolerance by crosslinking anti-dsDNA surface immunoglobulin receptors on B cells, triggering signal transduction pathways that can result in anergy or apoptosis. medchemexpress.com

Techniques for studying antigen-specific B cell responses, which are relevant to assessing B-cell activation states and fate in this compound studies, include in vitro proliferation assays and adoptive transfer experiments in mice. nih.gov These methods can help characterize antigen-specific B cell activation, function, and fate. nih.gov Transgenic mouse models have also significantly advanced the understanding of antigen-specific B cell responses in vivo. nih.gov

Flow cytometry is a key tool in B cell research, allowing for the assessment of B cell phenotype and function at the single-cell level and enabling the analysis of large cell populations. frontiersin.org Researchers use flow cytometry based on surface markers to identify various B cell phenotypes. frontiersin.org Techniques like single-cell transcriptome sequencing and single-cell BCR sequencing are also used to characterize autoantibodies and reflect the landscape of B-cell immune tolerance. frontiersin.org

Studies have indicated that abnormal B cell manifestations in lupus patients, the target population for this compound research, include an imbalance in B cell subtypes, excessive BCR responses, heightened calcium influx due to receptor cross-linking, and increased tyrosine phosphorylation of downstream signaling molecules. frontiersin.org These aspects of B-cell activation can be investigated using techniques like flow cytometric assessment of signaling status. frontiersin.org

Methodological Approaches for Measuring Autoantibody Levels in Preclinical Models

Measuring autoantibody levels in preclinical models is essential for evaluating the efficacy of compounds like this compound in reducing pathogenic antibodies. This compound has been shown to decrease anti-dsDNA antibody levels in animal studies. nih.gov

Various methods are employed for measuring autoantibodies in preclinical models. Conventional autoantibody assays, such as enzyme-linked immunosorbent assay (ELISA), are widely used. mdpi.comnih.gov ELISA is a quantitative technique that relies on antigens coated on surfaces to detect autoantibodies. nih.gov

More advanced techniques for autoantibody profiling include autoantigen microarray technology. stanford.edu Autoantigen microarrays allow for multiplex analysis of serum antibody isotypes and offer high sensitivity and multiplex capability compared to standard methods like ELISA. stanford.edu This technology has been used to identify distinct autoantibody profiles in mouse models. stanford.edu

Other methods mentioned for autoantibody testing in mouse models include nonradioactive immunoprecipitation–immunoblotting, which has been reported as a valuable alternative to classical assays for routine testing of specific autoantibodies in preclinical studies. mdpi.com

While older techniques like counter immunoelectrophoresis (CIE) and double immunodiffusion (DID) were qualitative, modern methods like ELISA, line immunoassay (LIA), and addressable laser bead immunoassay (ALBIA, such as Luminex®) are mostly quantitative, allowing for the follow-up of autoantibody levels. nih.gov The choice of laboratory methodology can influence autoantibody test results. nih.gov

Preclinical studies in mouse models, such as the BXSB lupus nephritis model and the NZB/W F1 lupus mouse model, have been used to evaluate the effects of this compound on autoantibody levels and disease manifestations. medchemexpress.comopenaccessjournals.comnih.govnih.gov In the BXSB model, administration of this compound improved survival and renal pathology and led to significantly lower titers of anti-dsDNA antibodies and fewer anti-dsDNA-secreting spleen cells. medchemexpress.comopenaccessjournals.com

Here is a summary of some techniques discussed:

TechniqueApplication in this compound Research Contexts
Surface Plasmon Resonance (SPR)Characterizing this compound-antibody binding affinity and kinetics. nih.gov
In vitro proliferation assays (B cells)Assessing antigen-specific B cell activation and function. nih.gov
Adoptive transfer experiments (mice)Characterizing antigen-specific B cell activation, function, and fate in vivo. nih.gov
Flow CytometryAssessing B cell phenotype, function, and activation states. frontiersin.org
Single-cell transcriptome sequencingCharacterizing autoantibodies and B-cell immune tolerance. frontiersin.org
Single-cell BCR sequencingCharacterizing autoantibodies and B-cell immune tolerance. frontiersin.org
Enzyme-Linked Immunosorbent Assay (ELISA)Measuring autoantibody levels in preclinical models. mdpi.comnih.gov
Autoantigen Microarray TechnologyHigh-throughput autoantibody profiling in preclinical models. stanford.edu
Nonradioactive immunoprecipitation–immunoblottingAssessing specific autoantibodies in mouse models. mdpi.com

Future Directions and Open Questions in Abetimus Research

Unexplored Modulatory Mechanisms of Abetimus on Immune Cell Subsets

The primary proposed mechanism of this compound involves the cross-linking of anti-dsDNA antibodies on the surface of B cells, leading to their anergy or apoptosis medchemexpress.commedchemexpress.com. However, the full spectrum of this compound's modulatory effects on various immune cell subsets, beyond this direct interaction with anti-dsDNA antibody-producing B cells, remains an area for future exploration.

While this compound is designed to act independently of T-cell activation, the intricate interplay between B cells and other immune cells, such as T cells, dendritic cells (DCs), and innate immune cells, is crucial in the pathogenesis of autoimmune diseases like SLE openaccessjournals.comnih.gov. Future research could investigate whether this compound indirectly influences the function or phenotype of these other cell types. For instance, could the reduction in anti-dsDNA antibodies or the induction of B cell tolerance by this compound impact antigen presentation by B cells to T cells? Could there be subtle, yet significant, effects on regulatory T cell (Treg) populations or the activity of tolerogenic dendritic cells (tolDCs)? nih.govresearchgate.net

Given that immune system dysfunction in SLE involves a complex network of cellular interactions and cytokine profiles, a more comprehensive understanding of how this compound influences this broader network is essential openaccessjournals.comreumatologiaclinica.orgcambridge.org. Studies utilizing advanced techniques such as single-cell RNA sequencing or mass cytometry could provide deeper insights into the transcriptomic and proteomic changes induced by this compound in different immune cell subsets from individuals with autoimmunity. This could reveal previously unexplored pathways or off-target effects that might contribute to, or detract from, its therapeutic efficacy.

Furthermore, the potential for this compound to influence innate immune cells, such as macrophages or plasmacytoid dendritic cells (pDCs), which are known to play a role in SLE pathogenesis through the sensing of nucleic acids via Toll-like receptors (TLRs), warrants investigation reumatologiaclinica.orgcambridge.orgfrontiersin.org. Although this compound is a DNA-based oligonucleotide conjugate, its interaction with TLRs or other innate immune sensors and the downstream consequences on cytokine production or immune cell activation are not fully elucidated and represent a key open question.

Potential for Novel this compound Analogs in Autoimmune Research

The concept behind this compound – using oligonucleotide conjugates to target autoreactive B cells – holds potential for application in other autoimmune diseases driven by specific autoantibodies. Future research could focus on developing novel this compound analogs tailored to target B cells producing different pathogenic autoantibodies.

This would involve identifying the key autoantigens and the corresponding B cell receptors involved in other autoimmune conditions. For example, in diseases like rheumatoid arthritis or myasthenia gravis, where specific autoantibodies contribute to pathology, analogs incorporating relevant autoantigenic epitopes could be designed. The success of such analogs would depend on their ability to specifically bind to the autoreactive B cells and induce tolerance without affecting the broader protective immune repertoire.

The design of novel analogs could also explore variations in the oligonucleotide sequences, the linker platform, and the valency of the conjugate to optimize binding affinity, specificity, and the subsequent cellular signaling leading to tolerance induction nih.govopenaccessjournals.com. Research into the structural-activity relationships of this compound and its interaction with B cell receptors could inform the rational design of these new molecules.

Furthermore, advancements in oligonucleotide chemistry and delivery systems could be leveraged to improve the pharmacokinetic properties and tissue-specific delivery of potential analogs nih.govki.seox.ac.uk. This could enhance their efficacy and potentially reduce off-target effects. The development and testing of such novel analogs in relevant animal models of autoimmune disease would be a crucial step in assessing their therapeutic potential.

Theoretical Frameworks for Optimizing Tolerogenic Efficacy in Oligonucleotide-Based Therapeutics

The development of this compound has contributed valuable insights into the potential of oligonucleotide-based therapeutics for inducing immune tolerance. However, optimizing the tolerogenic efficacy of such molecules presents several theoretical and practical challenges.

One key area for theoretical exploration is the precise signaling pathways triggered by this compound binding to B cell receptors that lead to anergy or apoptosis medchemexpress.commedchemexpress.com. A deeper understanding of these pathways, potentially through detailed molecular modeling and cellular signaling studies, could inform the design of oligonucleotide conjugates that more effectively induce the desired tolerogenic outcomes. This includes understanding the role of co-receptors and intracellular signaling molecules involved in the decision between B cell activation, anergy, or apoptosis upon antigen encounter.

Another theoretical framework involves understanding the influence of oligonucleotide structure and modifications on their interaction with immune cells and their stability in biological fluids nih.govrockland.com. Chemical modifications to the oligonucleotide backbone or bases can affect nuclease resistance, protein binding, and cellular uptake, all of which can impact tolerogenic efficacy nih.govrockland.com. Theoretical models predicting the impact of specific modifications on these properties could accelerate the design and optimization process.

Furthermore, theoretical frameworks are needed to understand how the presentation of oligonucleotide epitopes on a carrier platform, as in this compound, influences B cell receptor clustering and downstream signaling compared to soluble oligonucleotides nih.govopenaccessjournals.com. The optimal size, shape, and flexibility of the carrier platform, as well as the density and arrangement of the oligonucleotide epitopes, are likely to play a critical role in determining the nature of the B cell response. Research into these structural aspects could lead to the development of more potent tolerogenic conjugates.

Integration of this compound Insights into Broader Immunological Theory of Self-Tolerance

The research conducted with this compound, particularly its ability to induce tolerance in autoreactive B cells, provides valuable data points for refining the broader immunological theory of self-tolerance.

Classical immunological theory posits mechanisms like central and peripheral tolerance to prevent autoimmunity. Central tolerance involves the deletion or inactivation of autoreactive lymphocytes during their development, while peripheral tolerance mechanisms, such as anergy, deletion, and regulation by Tregs, control autoreactive cells that escape central tolerance openaccessjournals.comnih.gov. This compound's mechanism of inducing anergy or apoptosis in mature, circulating autoreactive B cells directly relates to peripheral tolerance mechanisms medchemexpress.commedchemexpress.com.

Future research can integrate the findings from this compound studies to better understand the dynamics of peripheral B cell tolerance in the context of ongoing autoimmune responses. For instance, how effective are oligonucleotide-based tolerogens at inducing tolerance in different subsets of autoreactive B cells, such as transitional, naive, or memory B cells? jci.org Can the state of B cell activation or differentiation influence their susceptibility to this compound-induced tolerance?

The observation that patients with high-affinity anti-dsDNA antibodies showed a more favorable response to this compound in some trials suggests that antibody affinity and potentially the activation state of B cells are critical factors influencing the efficacy of this tolerogen nih.govopenaccessjournals.com. Integrating these clinical observations into theoretical models of B cell tolerance could help refine our understanding of the checkpoints and mechanisms that maintain or break tolerance to self-antigens.

The study of this compound contributes to the understanding that self-tolerance is not a static state but a dynamic process involving continuous negotiation between potentially autoreactive lymphocytes and regulatory mechanisms. Future theoretical work can build upon the experiences with this compound to develop more sophisticated models of autoimmune pathogenesis and tolerance breakdown, ultimately guiding the development of more effective and targeted therapies.

Q & A

Q. How can researchers systematically identify knowledge gaps related to AbetiMus in existing literature?

Conduct a structured literature review using academic databases (e.g., PubMed, Web of Science) with iterative keyword combinations (e.g., "this compound synthesis," "this compound structural analysis," "this compound biological activity"). Use Boolean operators to refine searches and track citation networks to identify understudied areas. Validate gaps by cross-referencing review articles and meta-analyses. For reproducibility, document search strategies using PRISMA frameworks or similar protocols .

Q. What foundational methodologies are critical for characterizing this compound' physicochemical properties?

Employ a multi-technique approach:

  • Structural analysis : X-ray crystallography or NMR spectroscopy for atomic-resolution data.
  • Thermodynamic stability : Differential scanning calorimetry (DSC) or isothermal titration calorimetry (ITC).
  • Purity assessment : High-performance liquid chromatography (HPLC) with UV-Vis/MS detection. Ensure metric system compliance (e.g., reporting concentrations in mM, temperatures in °C) and validate instrument precision (e.g., report means ± SD with ≤3 significant figures) .

Advanced Research Questions

Q. How should researchers design controlled experiments to isolate this compound' mechanism of action in complex biological systems?

Implement a factorial design with:

  • Negative/positive controls : Use known inhibitors or agonists to establish baseline responses.
  • Dose-response gradients : Test ≥5 concentrations to model efficacy/potency curves.
  • Time-resolved assays : Capture kinetic data to distinguish primary vs. secondary effects. For rigor, pre-register protocols (e.g., on Open Science Framework) and include replication tiers (technical, biological, and experimental replicates) .

Q. What statistical approaches are recommended to resolve contradictions in this compound' reported bioactivity across studies?

Apply sensitivity analysis and meta-analytic frameworks:

  • Heterogeneity testing : Use Cochran’s Q or I² statistics to quantify variability.
  • Subgroup analysis : Stratify data by experimental conditions (e.g., cell lines, assay types).
  • Bayesian meta-regression : Model uncertainty in effect sizes due to methodological differences. Transparently report p-values with exact significance levels (e.g., p=0.023, not p<0.05) to avoid Type I/II errors .

Q. How can researchers optimize synthetic pathways for this compound while ensuring reproducibility?

Follow reaction optimization guidelines:

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to identify critical parameters (e.g., temperature, catalyst loading).
  • In-line analytics : Integrate PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring.
  • Batch-to-batch validation : Characterize ≥3 independent synthesis batches with HPLC and chiral chromatography. Document all deviations and raw data in supplementary materials for peer review .

Data and Reporting Standards

Q. What criteria should govern the inclusion of this compound-related data in peer-reviewed publications?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Raw data : Deposit in discipline-specific repositories (e.g., ChemSpider for chemical data, GenBank for biological data).
  • Metadata : Include experimental conditions (e.g., solvent purity, instrument calibration dates).
  • Ethical compliance : Disclose conflicts of interest and adhere to journal-specific guidelines for supplementary materials .

Q. How should researchers address discrepancies between computational predictions and empirical results for this compound?

Conduct iterative hypothesis testing:

  • Force field validation : Compare molecular dynamics simulations with experimental crystallography data.
  • Error analysis : Quantify force field inaccuracies (e.g., RMSD values >2Å warrant reparameterization).
  • Consensus modeling : Use ensemble docking with multiple software platforms (e.g., AutoDock, Schrödinger) to reduce algorithmic bias .

Methodological Pitfalls to Avoid

Q. What common errors occur in interpreting this compound' dose-response relationships, and how can they be mitigated?

  • Error : Assuming linearity without testing for Hill coefficient deviations. Solution : Fit data to sigmoidal (e.g., Hill equation) or biphasic models.
  • Error : Overlooking solvent effects on bioactivity. Solution : Include solvent-only controls and report solvent concentrations in all assays .

Q. How can researchers ensure robust peer review of this compound studies?

  • Pre-submission checks : Validate statistical methods using tools like STATcheck or GRIM.
  • Data transparency : Share raw spectra, chromatograms, and code via platforms like Zenodo or GitHub.
  • Response to reviewers : Address critiques systematically using a point-by-point rebuttal table .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.